Cas no 80188-99-4 (Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI))
![Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) structure](https://it.kuujia.com/scimg/cas/80188-99-4x500.png)
80188-99-4 structure
Nome del prodotto:Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
- PHORBOL 12-RETINOATE 13-ACETATE, 4BETA
- Phorbol-12-Retinoate-13-Acetate
- PHORBOL-12-RETINOATE-13-ACETATE YELLOW POWDER
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahyd...
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxyme
- Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylest
- 12-o-retinoylphorbol-13-acetate
- phorbol 12-retinoate 13-acetate
- retinoicacid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydro
- xy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1h-cyclopropa(3,4)benz(1,2-e)az
- CCRIS 5195
- DTXSID301098342
- 80188-99-4
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
- 12-0-Retinoylphorbol 13-acetate
- Phorbol 12-retinoate 13-acetate, >=95%, powder
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
- 12-ORPA
- Retinoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
-
- Inchi: InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1
- Chiave InChI: GTNCUWBKHZZECN-IXTPSRJDSA-N
- Sorrisi: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C
Proprietà calcolate
- Massa esatta: 688.39800
- Massa monoisotopica: 688.398
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 50
- Conta legami ruotabili: 10
- Complessità: 1680
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 4
- Superficie polare topologica: 130Ų
- XLogP3: 6.4
Proprietà sperimentali
- Densità: 1.2
- Punto di ebollizione: 784.4°C at 760 mmHg
- Punto di infiammabilità: 231.2°C
- Indice di rifrazione: 1.591
- PSA: 130.36000
- LogP: 6.58340
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 26/27/28-36/37/38
- Istruzioni di sicurezza: S26; S27; S36/37/39; S45
- RTECS:VH6505000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R26/27/28; R36/37/38
- Condizioni di conservazione:−20°C
- Termine di sicurezza:26-27-36/37/39-45
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364666-10 mg |
Phorbol-12-Retinoate-13-Acetate, |
80188-99-4 | 10mg |
¥5,039.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364666-10mg |
Phorbol-12-Retinoate-13-Acetate, |
80188-99-4 | 10mg |
¥5039.00 | 2023-09-05 |
Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Letteratura correlata
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
3. Book reviews
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
80188-99-4 (Retinoic acid,9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)) Prodotti correlati
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 2034359-46-9(2-(cyclopropylmethoxy)-N-((2-methyl-1H-indol-5-yl)methyl)isonicotinamide)
- 1175648-19-7(2-Chloro-3-methylquinoline-6-sulfonamide)
- 1261795-58-7(3-(Difluoromethyl)-2-iodonitrobenzene)
- 2757833-21-7((2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}pentanamido-3-(4-hydroxyphenyl)propanoic acid)
- 1105237-84-0(1-(2,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]urea)
- 1363166-34-0(Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate)
- 105973-92-0(4-Phenethylpyridin-3-amine)
- 2227640-59-5(methyl (3S)-3-hydroxy-3-(5-methyl-1H-pyrazol-3-yl)propanoate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
